Mesudipine

Description

Historical Context of Dihydropyridine (B1217469) Calcium Channel Blocker Discovery

The historical context of dihydropyridine calcium channel blocker discovery is rooted in the broader investigation of calcium's role in physiological processes, which dates back to the late 19th century with Sidney Ringer's observations on calcium's importance in muscle contraction in 1883. nih.govfrontiersin.orgnih.gov Interest in the intracellular function of calcium grew in the 1940s. nih.govnih.gov The mid-1960s marked a pivotal period with experimental work on molecules initially screened as coronary dilators leading to the discovery of the mechanism of calcium entry blockade. nih.govfrontiersin.orgnih.gov

The term "calcium antagonist" was introduced in 1969 based on the observed effects of compounds like verapamil (B1683045) and prenylamine, which mimicked the effects of calcium withdrawal on cardiac tissue. nih.gov These compounds were found to diminish calcium-dependent processes without impairing sodium-dependent action potentials and their effects could be counteracted by increasing calcium concentration. nih.gov

The discovery of dihydropyridines as calcium antagonists, such as nifedipine (B1678770), occurred in the mid-1970s. researchgate.netucl.ac.uk These discoveries were crucial not only for their therapeutic potential but also for their utility in isolating purified voltage-gated calcium channels, which was a key step towards understanding these channels at a molecular level. ucl.ac.uk The early dihydropyridines, like nifedipine, were characterized by a rapid onset and short duration of action. nih.govnih.gov

Evolution of Research Perspectives on Calcium Channel Antagonism

Research perspectives on calcium channel antagonism have evolved considerably since the initial discoveries. Initially, these drugs were primarily viewed as fast-acting vasodilators with potent antihypertensive properties. nih.gov The understanding of their mechanism of action deepened with the identification of specific voltage-gated calcium channel subtypes, particularly the L-type calcium channel, which is the primary target for many clinically used calcium channel blockers, including dihydropyridines. nih.govahajournals.orgwikipedia.orgeurekaselect.com

The development of the modulated receptor theory helped to explain the state-dependent binding of calcium channel blockers, illustrating how their affinity varies depending on the membrane potential and the activation state of the channel. nih.govnih.gov This understanding provided a basis for the observed tissue selectivity of different calcium channel blocker classes. nih.govfrontiersin.org

Subsequent research focused on developing agents with improved pharmacokinetic and pharmacodynamic profiles, addressing limitations of earlier compounds such as short half-lives and associated reflex sympathetic activation. researchgate.netnih.govnih.gov This led to the development of second, third, and fourth-generation dihydropyridines with longer durations of action, smoother onset, and potentially reduced adverse effects. nih.govnih.gov

Furthermore, research expanded beyond the cardiovascular system to explore the roles of different calcium channel subtypes in various physiological and pathological processes, including neurological disorders. nih.govfrontiersin.orgresearchgate.net This broader understanding has opened avenues for investigating calcium channel modulators for a wider range of therapeutic applications.

Positioning Mesudipine within the Dihydropyridine Chemical Class

This compound is recognized as a member of the 1,4-dihydropyridine (B1200194) class of calcium channel blockers. vrachi.namevrachi.namewikitrans.netgoogle.comgoogle.comwikitrans.netwikipedia.organhihs.comwho.inthandwiki.orghandwiki.org This class is characterized by a core dihydropyridine ring structure, which is essential for their activity. researchgate.net Dihydropyridines are known to primarily target L-type calcium channels, particularly those in vascular smooth muscle, leading to vasodilation. wikipedia.orgwikipedia.orgderangedphysiology.comwikipedia.orgclevelandclinic.orgcvpharmacology.com

Within the dihydropyridine class, compounds often differ in their substituents on the dihydropyridine ring, which influences their pharmacological properties, including potency, duration of action, and selectivity. researchgate.netgoogle.comgoogle.com this compound, like other dihydropyridines, is identified by the "-dipine" suffix in its name. wikipedia.orgefpia.eu

Research comparing this compound to other calcium channel blockers has provided insights into its relative potency and effects. For instance, studies have compared the inhibitory action of this compound on calcium slow channels in cultured vascular smooth muscle cells to that of other agents like nilvadipine (B1678883) and verapamil. nih.gov These comparisons help to position this compound in terms of its pharmacological profile relative to other established calcium channel modulators.

Significance of this compound Research in Cardiovascular and Neuropharmacological Sciences

Research involving this compound has contributed to the understanding of calcium channel modulation in both cardiovascular and neuropharmacological systems.

In cardiovascular research, studies have investigated this compound's effects on vascular smooth muscle. For example, research has explored its ability to depress contractions in isolated arterial and venous smooth muscle preparations, induced by agents like potassium or norepinephrine (B1679862). karger.com Such studies provide data on its potency as a vasodilator.

| Compound | Preparation | Inducing Agent | Potency (Order) |

|---|---|---|---|

| This compound | Rabbit Aorta | K+ | Equal to Verapamil |

| This compound | Rabbit Aorta | Norepinephrine | Similar to K+ induced |

| This compound | Guinea Pig Vena Cava | K+ | Most potent |

| Verapamil | Rabbit Aorta | K+ | Equal to this compound |

| Diltiazem (B1670644) | Rabbit Aorta | K+ | Less than this compound/Verapamil |

| Nifedipine | Rabbit Aorta | K+ | Least potent |

| Bepridil | Guinea Pig Vena Cava | K+ | Less than this compound |

Table 1: Relative Potency of this compound and Other Calcium Channel Blockers on Vascular Smooth Muscle Contractions karger.com

Neuropharmacological research involving this compound has also been reported. Studies have explored its effects in the context of neuronal activity and calcium channels present in the nervous system. While dihydropyridines are often primarily associated with vascular effects, some can also influence neuronal calcium channels, which play roles in neurotransmitter release, neuronal excitability, and other neurological functions. researchgate.netwikipedia.org Research into this compound's interactions with neuronal calcium channels contributes to the broader understanding of the potential for dihydropyridine compounds to exert effects beyond the cardiovascular system. For instance, studies have examined the effects of this compound on the electrical activity of cells and its interaction with calcium slow channels in contexts relevant to both vascular and neuronal function. nih.govannualreviews.org

The significance of this compound research lies in its contribution to the detailed pharmacological characterization of individual dihydropyridine compounds. By studying the specific properties and effects of this compound, researchers gain a more comprehensive understanding of the structure-activity relationships within the dihydropyridine class and the potential therapeutic applications or pharmacological profiles associated with particular structural features. This contributes to the ongoing evolution of research into calcium channel antagonism and the development of more selective and effective calcium channel modulators.

Structure

3D Structure

Properties

CAS No. |

62658-88-2 |

|---|---|

Molecular Formula |

C19H24N2O4S |

Molecular Weight |

376.5 g/mol |

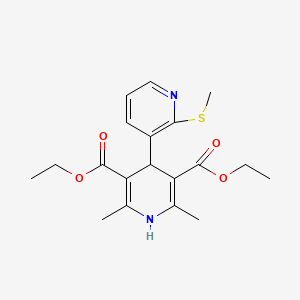

IUPAC Name |

diethyl 2,6-dimethyl-4-(2-methylsulfanylpyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H24N2O4S/c1-6-24-18(22)14-11(3)21-12(4)15(19(23)25-7-2)16(14)13-9-8-10-20-17(13)26-5/h8-10,16,21H,6-7H2,1-5H3 |

InChI Key |

DYGIPCPWPHKLMC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(N=CC=C2)SC)C(=O)OCC)C)C |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(N=CC=C2)SC)C(=O)OCC)C)C |

Other CAS No. |

62658-88-2 |

Synonyms |

mesudipine |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Mesudipine and Its Analogs

Fundamental Principles of Dihydropyridine (B1217469) SAR

The 1,4-dihydropyridine (B1200194) scaffold is the cornerstone of a major class of cardiovascular drugs that exert their effects by modulating L-type voltage-gated calcium channels. researchgate.net The biological activity of these compounds is highly sensitive to modifications of the core dihydropyridine ring and its substituents. nih.gov

The substituents at various positions of the dihydropyridine ring play a critical role in determining the calcium channel blocking activity.

C3 and C5 Positions: Ester groups at the C3 and C5 positions are generally considered essential for optimal activity. dergipark.org.trchemaxon.com The nature of these ester groups, including their size and lipophilicity, can significantly influence the potency and tissue selectivity of the compound. researchgate.net For instance, in a study of nifedipine (B1678770) analogs, alterations in the ester substituents at the C3 and C5 positions were found to impact potency. mdpi.com In the case of Mesudipine, which is an asymmetrical analog of nifedipine, the presence of different ester groups at these positions is a key structural feature. nih.gov

C6 Position: A methyl group at the C6 position is a common feature among active dihydropyridine calcium channel blockers.

The following table illustrates the general influence of substituents at these positions on the activity of dihydropyridine calcium channel blockers.

| Position | Typical Substituent | Influence on Activity |

| C3 | Ester Group | Essential for activity; influences potency and selectivity. |

| C5 | Ester Group | Crucial for activity; asymmetry with C3 can enhance potency. |

| C6 | Methyl Group | Generally contributes to optimal activity. |

The nature and position of substituents on the aromatic ring at the C4 position of the dihydropyridine scaffold are critical determinants of pharmacological activity.

The aryl group at the 4-position of the 1,4-DHP ring is a fundamental requirement for high potency. dergipark.org.trchemaxon.com The substitution pattern on this phenyl ring, particularly with electron-withdrawing groups, can significantly affect the receptor-binding activity. dergipark.org.tr Increasing the number of aromatic rings in a molecule can have detrimental effects on its developability, including solubility and bioavailability. researchgate.net The rigidity and planarity of aromatic systems can also influence molecular interactions with the receptor. semanticscholar.org

In a comparative study, this compound demonstrated a more potent relaxant effect on isolated aortic rings than nifedipine, indicating that the specific substitution pattern on its aromatic ring contributes to its enhanced activity. nih.gov

The table below summarizes the pIC50 values for the relaxation of KCl-treated isolated aortic rings by this compound, Nifedipine, and Dibudipine, highlighting the superior potency of this compound.

| Compound | pIC50 for Relaxation of Aortic Rings |

| This compound | > Nifedipine |

| Nifedipine | > Dibudipine |

| Dibudipine | - |

| Data from a study on the effects of these compounds on the contractions of isolated rat aortic rings. nih.gov |

Chirality plays a pivotal role in the pharmacological activity of many dihydropyridine calcium channel blockers. nih.gov When the substituents at the C3 and C5 positions of the dihydropyridine ring are different, the C4 carbon becomes a chiral center, leading to the existence of enantiomers. nih.gov These stereoisomers can exhibit markedly different potencies as calcium channel blockers. nih.gov

For many dihydropyridines, the S-enantiomer is significantly more potent than the R-enantiomer. nih.gov This stereoselectivity underscores the specific three-dimensional requirements of the binding site on the L-type calcium channel. While direct studies on the stereoselectivity of this compound are not extensively available, its asymmetrical nature suggests that it is a chiral compound and its enantiomers would likely exhibit different pharmacological activities, a common trait among analogous dihydropyridines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This methodology is instrumental in drug design, enabling the prediction of the activity of novel compounds and providing insights into the structural features that govern their efficacy. nih.gov

In QSAR studies of dihydropyridine calcium channel blockers, various physicochemical descriptors are employed to quantify the structural properties of the molecules. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: Parameters such as the Hammett constant and dipole moment are used to describe the electronic properties of substituents. The electronic nature of the substituent on the C4-aromatic ring is known to be a key determinant of activity. nih.govnih.gov

Steric Descriptors: Taft's steric parameter and molar refractivity are examples of descriptors that quantify the size and shape of substituents. The bulkiness of the ester groups at the C3 and C5 positions can influence receptor binding. nih.gov

Hydrophobic Descriptors: The partition coefficient (logP) is a common measure of a molecule's lipophilicity. The potency of nifedipine analogues has been shown to be dependent on lipophilicity. nih.gov

QSAR models often take the form of a linear equation, such as: Biological Activity (e.g., log(1/IC50)) = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

Various statistical methods, including Multiple Linear Regression (MLR), are used to develop predictive QSAR models. nih.gov These models can be used to forecast the calcium channel blocking potency of new dihydropyridine derivatives. nih.gov

For a series of 4-imidazolyl-1,4-dihydropyridines, a QSAR study demonstrated that the predictive ability of the developed model was satisfactory and could be utilized for designing similar compounds. nih.gov While specific QSAR models for this compound are not widely published, the general principles derived from studies on other dihydropyridines are applicable. A 3D-QSAR model for a series of nifedipine analogs highlighted the influence of lipophilicity, bulkiness, and the chelating effects of substituents at the C3 and C5 positions. nih.gov

The development of robust QSAR models relies on the quality and diversity of the dataset. Such models can significantly aid in the virtual screening of compound libraries and the optimization of lead compounds in the quest for more effective and selective calcium channel blockers. nih.govnih.gov

Molecular Docking and Ligand-Receptor Interaction Analysis

Computational modeling has emerged as a powerful tool to elucidate the molecular interactions between drugs and their biological targets. In the case of this compound, a member of the 1,4-dihydropyridine (DHP) class of calcium channel blockers, molecular docking and simulation studies offer valuable insights into its binding mechanism at the atomic level.

Computational Studies on this compound Binding to Calcium Channels

While comprehensive molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, valuable information can be gleaned from comparative computational analyses with other well-known DHPs, such as Nifedipine. One such study utilized computer simulations to investigate the binding and unbinding kinetics of both this compound and Nifedipine at the sinoatrial node. nih.gov This research highlighted the importance of computational models in determining the averaged rate constants of these processes, providing a foundational understanding of the dynamic interaction between this compound and the calcium channel. nih.gov

The binding of DHPs, including this compound, is known to occur within a specific pocket on the α1 subunit of the L-type calcium channel. Although the precise crystallographic structure of this compound bound to its receptor is not available, homology models of the calcium channel, often based on the structures of related bacterial channels, are employed for in-silico investigations. japsonline.com These models allow for the prediction of the binding pose and the identification of potential interacting amino acid residues.

General findings from docking studies on DHP analogs suggest that the dihydropyridine ring of the molecule anchors itself within a hydrophobic pocket of the receptor. The stability of this interaction is further enhanced by hydrogen bonds and various van der Waals interactions with surrounding amino acid residues. For instance, studies on other DHPs have identified key residues such as Tyrosine and Tryptophan as being crucial for π-π stacking interactions with the aromatic rings of the ligands. japsonline.com While not specific to this compound, these findings provide a likely framework for its interaction.

| Interaction Type | Potential Interacting Residues (General for DHPs) | Significance |

|---|---|---|

| Hydrogen Bonding | Serine, Threonine, Tyrosine | Stabilizes the ligand-receptor complex. |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine, Phenylalanine | Anchors the DHP core within the binding pocket. |

| π-π Stacking | Tyrosine, Tryptophan, Phenylalanine | Enhances binding affinity through aromatic ring interactions. |

Identification of Key Pharmacophoric Features for this compound Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound and other DHP calcium channel blockers, several key pharmacophoric features have been identified through computational and structure-activity relationship studies. nih.govresearchgate.net

The fundamental pharmacophore for DHP activity includes:

A Hydrogen Bond Acceptor: Typically the ester carbonyl groups at the C3 and C5 positions of the dihydropyridine ring.

A Hydrogen Bond Donor: The NH group within the dihydropyridine ring.

Two Hydrophobic/Aromatic Regions: The substituted phenyl ring at the C4 position and the dihydropyridine ring itself.

The spatial arrangement of these features is critical for optimal binding to the calcium channel. The "boat-like" conformation of the dihydropyridine ring is a well-established requirement for activity. The orientation of the substituted phenyl ring at the C4 position is also a key determinant of potency and selectivity.

| Pharmacophoric Feature | Structural Moiety in this compound | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Ester Carbonyl Groups | Forms hydrogen bonds with receptor amino acids. |

| Hydrogen Bond Donor | Dihydropyridine NH Group | Participates in hydrogen bonding interactions. |

| Aromatic/Hydrophobic Region 1 | Substituted Phenyl Ring | Engages in hydrophobic and/or π-π stacking interactions. |

| Aromatic/Hydrophobic Region 2 | Dihydropyridine Ring | Forms the core scaffold for hydrophobic interactions. |

The specific substituents on the phenyl ring and the nature of the ester groups in this compound contribute to its unique pharmacological profile by modulating its electronic and steric properties, thereby influencing its binding affinity and kinetics at the calcium channel. Further dedicated computational studies on this compound are warranted to refine these general models and provide a more precise understanding of its structure-activity relationship.

Molecular and Cellular Mechanisms of Action of Mesudipine

Interaction with Voltage-Gated L-Type Calcium Channels

As a dihydropyridine (B1217469) calcium channel blocker, Mesudipine's primary target is the L-type voltage-gated calcium channel. These channels are crucial for regulating calcium influx into muscle cells, which in turn triggers contraction. By inhibiting these channels, this compound modulates various physiological processes.

Allosteric Modulation of Calcium Channel States

While detailed studies specifically characterizing the allosteric modulation of L-type calcium channels by this compound are not available in the retrieved scientific literature, compounds of the dihydropyridine class are generally known to act as allosteric modulators. They bind to a site on the channel protein distinct from the calcium ion pore, influencing the channel's conformational state and thereby inhibiting its function.

Frequency-Dependent and Frequency-Independent Blockade Mechanisms

Research findings indicate that this compound exhibits a frequency-dependent blockade mechanism on cardiac cells. In studies using guinea pig Purkinje fibers, the blocking effect of this compound on slow action potentials was shown to be influenced by the rate of stimulation. At a concentration of 100 nM, this compound abolished the slow action potentials more rapidly when the stimulation frequency was increased. ncats.io This "use-dependent" or "frequency-dependent" characteristic means the drug is more effective at blocking the channel when it is being activated more frequently.

At lower concentrations (10 nM and 40 nM), this compound depressed the maximal rate of depolarization (Vmax), amplitude, and duration of these slow action potentials, eventually leading to a loss of excitability. ncats.io

| Stimulation Frequency | Time to Blockade |

|---|---|

| Higher Frequency (1.5 Hz) | Within 3 minutes |

| Standard Frequency (0.5 Hz) | Within 11 minutes |

Effects on Calcium Influx and Intracellular Calcium Homeostasis

By blocking L-type calcium channels, this compound directly inhibits the influx of extracellular calcium into the cell. This action is the basis for its effect on depressing contractions in vascular smooth muscle, such as the rabbit aorta and guinea pig vena cava. ncats.io While this implies a significant impact on intracellular calcium levels, specific studies detailing the broader effects of this compound on the complex mechanisms of intracellular calcium homeostasis and storage were not found in the available research.

Comparative Analysis of this compound's Channel Selectivity

The therapeutic utility of calcium channel blockers is often defined by their selectivity for channels in different tissues, particularly vascular smooth muscle versus cardiac muscle.

Distinctions in Vascular versus Cardiac Selectivity

This compound has demonstrated effects on both vascular and cardiac tissues. Its ability to depress contractions in the rabbit aorta indicates a clear effect on vascular smooth muscle. ncats.io Simultaneously, its action on the electrical activity of guinea pig Purkinje fibers and the rabbit sino-atrial node demonstrates its effects on cardiac tissue. ncats.io However, a quantitative comparative analysis providing a vascular-to-cardiac selectivity ratio for this compound is not detailed in the available research findings.

Comparison with Other Dihydropyridine Calcium Channel Blockers (e.g., Nifedipine (B1678770), Nilvadipine)

This compound's pharmacological profile is best understood in the context of other dihydropyridine calcium channel blockers. As a member of this class, it shares the fundamental mechanism of inhibiting L-type voltage-gated calcium channels, but exhibits distinct differences in potency and tissue selectivity compared to compounds like Nifedipine and Nilvadipine (B1678883).

Research on vascular smooth muscle cells has provided a direct comparison of potency. In studies using rat aortic smooth muscle cells, the inhibitory action on Ca2+-dependent slow action potentials followed the order of Nilvadipine being more potent than this compound, which in turn was more potent than Verapamil (B1683045) (a non-dihydropyridine calcium channel blocker). nih.gov This indicates that within the dihydropyridine class, there are significant variations in the concentration required to achieve a similar degree of calcium channel blockade in vascular tissue.

Further comparative studies have highlighted differences in vasorelaxant and cardiac effects. When compared to the first-generation dihydropyridine Nifedipine, newer derivatives like Mebudipine (a compound related to this compound) and Dibudipine have shown greater effectiveness in inhibiting phenylephrine-induced perfusion pressure in the isolated kidneys of diabetic rats. nih.govresearchgate.net This suggests a potentially higher potency in specific vascular beds under certain pathological conditions. However, these same compounds demonstrated weaker negative inotropic (cardiodepressant) effects on isolated rat left atrium compared to Nifedipine. nih.gov This implies a degree of vascular selectivity, a desirable trait where the primary therapeutic effect is vasodilation without significant depression of cardiac contractility. nih.govnih.gov

The table below summarizes key comparative findings from various experimental models.

| Compound | Experimental Model | Finding | Reference |

|---|---|---|---|

| This compound | Rat aortic smooth muscle cells | Less potent than Nilvadipine in inhibiting Ca2+-dependent slow action potentials. | nih.gov |

| Nilvadipine | Rat aortic smooth muscle cells | Most potent inhibitor of Ca2+-dependent slow action potentials (Nilvadipine > this compound > Verapamil). | nih.gov |

| Nifedipine | Isolated kidney of diabetic rats | Less effective than Mebudipine and Dibudipine in inhibiting phenylephrine-induced perfusion pressure. | nih.gov |

| Nifedipine | Isolated rat left atrium | Exhibits stronger negative inotropic (cardiodepressant) effects compared to Mebudipine and Dibudipine. | nih.gov |

Investigation of this compound's Potential Interactions with Other Ion Channels (e.g., Na+, K+ channels)

While this compound is primarily characterized and classified as a slow calcium channel blocker, the broader family of dihydropyridine drugs has been shown to interact with other ion channels, suggesting potential secondary mechanisms of action. ncats.io However, specific research investigating the direct interaction of this compound with sodium (Na+) or potassium (K+) channels is not extensively documented in the current scientific literature.

Insights can be drawn from studies on structurally related compounds. For instance, Nifedipine has been demonstrated to have significant interactions with voltage-gated K+ (Kv) channels, specifically inhibiting Kv2.1 channels expressed in HEK293 cells. nih.gov This interaction appears to be distinct from its primary effect on calcium channels, involving a different binding site and resulting in a reduction of potassium currents. nih.gov

Furthermore, certain dihydropyridines have been found to modulate ion pump activity. Nimodipine and Nitrendipine were observed to stimulate Na+,K+-ATPase activity in isolated smooth muscle membranes. This effect, which was not seen with Nifedipine, suggests a mechanism that could contribute to vasodilation by enhancing the activity of the sodium pump, independent of direct calcium channel blockade. nih.gov

These findings indicate that the pharmacological actions of dihydropyridines may not be exclusively limited to L-type calcium channels. Although this compound's primary role remains the inhibition of calcium influx, the potential for off-target effects on other ion channels and transporters, as seen with its chemical relatives, represents an area for future investigation to fully elucidate its cellular and molecular profile.

Signaling Pathways Modulated by this compound Beyond Calcium Channels

The therapeutic effects of dihydropyridines are rooted in the reduction of intracellular calcium, but emerging evidence on related compounds suggests that their influence may extend to modulating intracellular signaling pathways beyond the direct blockade of calcium channels. Specific studies detailing these secondary signaling effects for this compound are limited, but research on Nifedipine provides a framework for potential, yet unconfirmed, parallel mechanisms.

One significant area of investigation is the modulation of intracellular calcium homeostasis. Nifedipine has been shown to cause a deregulation of intracellular calcium by activating store-operated channels in the plasma membrane, a process that appears to be modulated by the activity of tyrosine kinases and the Ca2+-ATPase pump of the sarcoplasmic reticulum. nih.gov This suggests an effect on calcium signaling that is more complex than simple channel blockade.

Additionally, Nifedipine has been found to influence pathways related to cell proliferation and oxidative stress. In vascular smooth muscle cells (VSMCs), Nifedipine can inhibit proliferation and the production of reactive oxygen species (ROS) by activating the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov This anti-proliferative and antioxidant effect could contribute to its vascular-protective properties.

Other non-canonical actions have also been reported. Nifedipine can facilitate the release of the neurotransmitter glutamate (B1630785) in a manner that is independent of its L-type calcium channel blocking activity, appearing to act directly on the release machinery downstream of calcium entry. nih.govdroracle.ai Moreover, in chondrocytes and mesenchymal stem cells, Nifedipine has been observed to inhibit mitochondrial respiration and increase the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. frontiersin.org The stimulation of the Na+ pump by other dihydropyridines like Nimodipine also points to an alternative pathway for inducing vasodilation. nih.gov

While these findings highlight the multifaceted signaling interactions of the dihydropyridine class, further research is required to determine if this compound shares these capabilities to modulate pathways involving AMPK, intracellular calcium stores, or nitric oxide production.

Preclinical Pharmacological Investigations of Mesudipine

In Vitro Studies on Isolated Tissue Preparations

In vitro studies using isolated tissue preparations have been instrumental in characterizing the direct effects of mesudipine on cellular function.

Effects on Vascular Smooth Muscle Contractility (e.g., Rabbit Aorta, Guinea Pig Vena Cava)

Studies on isolated vascular smooth muscle (VSM) preparations, such as rabbit aorta and guinea pig vena cava, have demonstrated that this compound effectively depresses contractions induced by high concentrations of potassium chloride (KCl) or norepinephrine (B1679862) (NE). High extracellular K+ concentrations depolarize the cell membrane, leading to the opening of voltage-dependent calcium channels and subsequent calcium influx, which triggers contraction. Norepinephrine also induces contraction, partly through calcium influx via voltage-dependent channels and partly by releasing calcium from intracellular stores. karger.comnih.gov

This compound has been shown to depress KCl-induced contractures in a dose-dependent manner in both rabbit aorta and guinea pig vena cava. karger.comnih.gov Its potency in inhibiting K+-induced contractions has been compared to other calcium channel blockers. In rabbit aorta, the order of potency was found to be this compound = verapamil (B1683045) > diltiazem (B1670644) > nifedipine (B1678770). karger.comnih.gov In guinea pig vena cava, this compound was the most potent among the tested drugs, with the order of potency being this compound > verapamil > bepridil. karger.comnih.gov This suggests that this compound is a potent inhibitor of calcium influx through voltage-dependent slow channels in both arterial and venous smooth muscle. karger.comnih.gov

This compound also depressed norepinephrine-induced contractions in these preparations. karger.comnih.gov The extent of depression depended on the concentration of norepinephrine used. karger.comnih.gov When a lower concentration of NE (10-7 M) was used, the contractions were depressed to about the same extent as the K+-induced contractions. karger.comnih.gov However, at a higher concentration of NE (10-5 M), the depression was much smaller, potentially reflecting the involvement of intracellular calcium storage sites in contractions induced by high NE concentrations. karger.comnih.gov

This compound has also been shown to inhibit calcium slow channels in cultured rat aortic smooth muscle cells in a dose-dependent manner. nih.gov Elevation of extracellular calcium concentration partially restored the slow action potentials (APs) blocked by this compound in these cells. nih.gov

| Tissue | Stimulus | This compound Potency (vs. other blockers) | Primary Mechanism Implied |

| Rabbit Aorta | KCl | This compound = Verapamil > Diltiazem > Nifedipine karger.comnih.gov | Inhibition of Ca++ influx via voltage-dependent channels karger.comnih.gov |

| Guinea Pig Vena Cava | KCl | This compound > Verapamil > Bepridil karger.comnih.gov | Inhibition of Ca++ influx via voltage-dependent channels karger.comnih.gov |

| Rabbit Aorta | Norepinephrine (low) | Similar to KCl-induced contractions karger.comnih.gov | Inhibition of Ca++ influx via voltage-dependent channels karger.comnih.gov |

| Rabbit Aorta | Norepinephrine (high) | Less potent than on low NE or KCl karger.comnih.gov | Potential involvement of intracellular Ca++ stores karger.comnih.gov |

| Cultured Rat Aortic Smooth Muscle Cells | Tetraethylammonium (inducing Ca2+ APs) | Less potent than nilvadipine (B1678883), more potent than verapamil nih.gov | Inhibition of Ca2+ slow channels nih.gov |

Cardiac Tissue Electrophysiology (e.g., Guinea Pig Papillary Muscle)

The effects of this compound on the electrical and mechanical activities of cardiac tissue have been investigated, notably in guinea pig papillary muscle. capes.gov.brnih.gov this compound has been shown to depress and abolish contractions in papillary muscles perfused with normal Tyrode solution at concentrations ranging from 10-7 M to 10-5 M. capes.gov.br

This compound exhibits calcium slow-channel blocking properties in guinea pig papillary muscle. capes.gov.br It depressed the amplitude, maximal upstroke velocity (+Vmax), and duration of isoproterenol-induced slow APs. capes.gov.br At a concentration of 10-7 M, excitability was abolished within 12 minutes. capes.gov.br The contractions accompanying the slow APs were depressed by this compound in a parallel manner. capes.gov.br

The effect of this compound on slow APs was reversed by washout of the drug after 20–40 minutes. capes.gov.br Increasing the extracellular Ca2+ concentration shifted the dose-response curve for this compound's effect to the right, indicating an antagonism between extracellular calcium and this compound's blocking effect. capes.gov.br Lowering the stimulation frequency from 0.5 Hz to 0.1 Hz initially restored slow APs blocked by 10-7 M this compound, but after 20 minutes, the block became independent of frequency. capes.gov.br this compound also completely abolished histamine-induced slow APs at 10-6 M and theophylline-induced slow APs at 3 x 10-7 M. capes.gov.br These findings suggest that this compound blocks calcium slow channels and this effect is not mediated by β-adrenergic receptor antagonism. capes.gov.br

In comparison to other calcium channel blockers in guinea pig papillary muscle, this compound has about the same potency as nifedipine and is approximately 10 times more potent than verapamil in blocking slow channels. capes.gov.br

| Tissue | Measurement | Effect of this compound (Concentration) | Comparison to Other Blockers (Potency) | Key Finding |

| Guinea Pig Papillary Muscle | Contractions | Depressed (10-7, 10-6 M), Abolished (10-5 M) capes.gov.br | Not specified in this context | Dose-dependent depression/abolition of contractions capes.gov.br |

| Guinea Pig Papillary Muscle | Isoproterenol-induced slow APs | Depressed/Abolished (4x10-8, 10-7 M) capes.gov.br | Similar to nifedipine, 10x more potent than verapamil capes.gov.br | Blocks Ca2+ slow channels capes.gov.br |

| Guinea Pig Papillary Muscle | Histamine-induced slow APs | Abolished (10-6 M) capes.gov.br | Not specified in this context | Blocks Ca2+ slow channels capes.gov.br |

| Guinea Pig Papillary Muscle | Theophylline-induced slow APs | Abolished (3x10-7 M) capes.gov.br | Not specified in this context | Blocks Ca2+ slow channels capes.gov.br |

| Guinea Pig Papillary Muscle | Fast APs (+Vmax, overshoot) | Not affected (up to 10-5 M) capes.gov.br | Not specified in this context | Selective effect on slow channels capes.gov.br |

| Guinea Pig Papillary Muscle | Fast APs (APD50, APD90) | Shortened (at 10-5 M) capes.gov.br | Not specified in this context | Effect on repolarization at high concentration capes.gov.br |

Neuronal Cell Culture Studies

Information specifically detailing this compound's effects in neuronal cell culture studies was not found in the provided search results.

Modulation of Cellular Processes in Diverse Cell Lines

Information specifically detailing this compound's modulation of cellular processes in diverse cell lines was not found in the provided search results.

In Vivo Studies in Animal Models of Disease

In vivo studies in animal models are crucial for understanding the systemic effects of a compound and its potential efficacy in disease states.

Cardiovascular Models

Preclinical in vivo studies investigating this compound in cardiovascular animal models were not explicitly detailed in the provided search results. The search results primarily focused on in vitro effects on isolated tissues.

Animal Models of Hypertension

Studies utilizing animal models of hypertension have examined the impact of this compound on blood pressure regulation. While specific detailed data on this compound's effects in hypertensive animal models from the search results are limited, the compound is listed among dihydropyridine (B1217469) calcium channel blockers, a class known for their use in treating hypertension vrachi.namevrachi.namewho.int. Research on other dihydropyridines, such as nifedipine and benidipine, in hypertensive models demonstrates their ability to reduce blood pressure nih.govnih.govnih.gov. For instance, nifedipine GITS monotherapy in patients with moderate-to-severe hypertension was effective in reducing high blood pressure in a one-year follow-up study nih.gov. Benidipine showed little effect on blood pressure at antianginal doses in a vasopressin-induced myocardial ischemia rat model, unlike amlodipine (B1666008) and nifedipine which significantly decreased blood pressure at their respective antianginal doses nih.gov.

Models of Angina Pectoris

Preclinical investigations into angina pectoris models have assessed this compound's potential to mitigate myocardial ischemia. This compound is listed as a calcium channel blocker, a class of drugs used in the treatment of angina pectoris vrachi.namevrachi.namewho.int. Studies on other calcium channel blockers like ivabradine (B130884) in animal models mimicking exercise-induced ischemia have shown a significant reduction in myocardial ischemia and contractility dysfunction tga.gov.au. Another study on dihydropyrimidine (B8664642) calcium channel blockers, SQ 32,547 and SQ 32,926, in a pacing-induced ischemia model in dogs demonstrated a reduction in ST-segment elevation, an indicator of myocardial ischemia nih.gov. SQ 32,547 also reduced contracture formation and lactate (B86563) dehydrogenase release in globally ischemic isolated rat hearts nih.gov.

Antiarrhythmic Efficacy in Cardiac Arrhythmia Models

The antiarrhythmic potential of this compound has been explored in models of cardiac arrhythmias. This compound is mentioned in the context of its effects on spontaneously-firing Purkinje fibers researchgate.net. At concentrations of 10-7 and 10-6 M, this compound, described as an analog of nifedipine, did not have a significant effect on fast action potential parameters in these fibers researchgate.net. However, at a higher concentration (5 x 10-6 M), excitability was abolished due to depolarization researchgate.net. Washout of the drug rapidly repolarized the preparations and restored automatic activity researchgate.net. Research into antiarrhythmic drugs often utilizes various animal models, including those for atrial fibrillation and ventricular arrhythmias, to assess efficacy nih.govmdpi.com.

Neurological Models

Preclinical studies have also investigated this compound's effects within neurological contexts, particularly in models related to dopaminergic disorders and neuroprotection.

Models of Dopaminergic Disorders (e.g., Parkinson's Disease)

This compound has been referenced in relation to dopaminergic systems and models of Parkinson's Disease (PD). It is mentioned as a serotonin (B10506) (5-HT) receptor antagonist, including the 5-HT6 receptor, and is also referred to as methiothepin (B1206844) or metitepine in one source google.com. Serotonin receptor antagonists have been explored in the context of LRRK2 inhibition, which is relevant to PD research google.com. Animal models, such as the MPTP-induced zebrafish model, are used to study dopaminergic neuron loss and evaluate potential therapeutic agents for PD jkns.or.kr. Other calcium channel blockers, like nimodipine, have shown neuro-restorative effects on dopaminergic neurons and normalized locomotor activity in this zebrafish model jkns.or.kr.

Neuroprotection Studies

Investigations into the neuroprotective properties of this compound are suggested by its mention in the context of neurological models. While direct studies on this compound's neuroprotective effects are not detailed in the provided results, the compound is listed alongside agents acting primarily as neuroprotectors who.int. Research on other calcium channel blockers, such as nicardipine, has demonstrated anti-neuroinflammatory effects on microglial cells, suggesting a potential for neuroprotection in inflammation-related neurodegenerative diseases nih.gov.

Other Preclinical Disease Models (e.g., Inflammation, Arthritis, Proliferative Disorders)

This compound's potential effects in other preclinical disease models, including inflammation, arthritis, and proliferative disorders, have been explored. This compound is listed in contexts that include discussions of inflammation, arthritis, and proliferative disorders mdpi.commdpi.comeuropa.eu. While specific data on this compound in these models is not provided, the broader context of the search results indicates that calcium channels and related pathways are being investigated in conditions like rheumatoid arthritis, which involves inflammation and synovial proliferation mdpi.com. Animal models of inflammation and arthritis, such as collagen-induced arthritis and carrageenin-induced acute inflammation in rats, are utilized to assess the anti-inflammatory and anti-arthritic activity of compounds fda.gov.

Comparative Preclinical Efficacy of this compound with Reference Compounds

Preclinical studies have investigated the pharmacological profile of this compound, often in comparison to established calcium channel blockers such as nifedipine, verapamil, and diltiazem. These investigations have primarily focused on the effects of this compound on the electrical and mechanical activities of cardiac tissues, highlighting its calcium slow channel blocking properties.

Studies comparing this compound with nifedipine and verapamil on the electrical activity of guinea pig Purkinje fibers indicated that this compound possesses potent Ca2+ slow channel blocking properties. In these experiments, this compound and nifedipine demonstrated approximately ten times greater potency than verapamil in blocking slow action potentials (APs). At concentrations of 10-7 M and 10-6 M, this compound had no significant effect on the fast AP parameters in spontaneously-firing Purkinje fibers perfused with normal solution. However, at 10-7 M, this compound blocked the slow APs more rapidly at higher stimulation frequencies. Complete block of slow APs induced by isoproterenol (B85558) or histamine (B1213489) in depolarized fibers was achieved with this compound at 10-7 M, within 11 minutes. The effect of this compound on slow APs was reversed by washout within 15 minutes, similar to nifedipine, whereas verapamil required approximately one hour for reversal.

Investigations into the effects of this compound, nifedipine, and verapamil on guinea pig papillary muscles revealed similar comparative potencies. This compound depressed contractions at concentrations of 10-7 M and 10-6 M and abolished them at 10-5 M within 10–12 minutes in muscles perfused with normal solution. On slow APs induced in depolarized papillary muscles, this compound showed comparable potency to nifedipine and was about 10 times more potent than verapamil. The effect of this compound on slow APs was reversible upon washout within 20–40 minutes.

In studies examining the effects of calcium antagonistic drugs on the electrical activity of the rabbit sinoatrial (SA) node, this compound, nilvadipine (FR-34235), nifedipine, and verapamil were compared. At a concentration of 1 x 10-8 M, this compound had minimal effect on AP parameters and beating frequency. Increasing the concentration to 1 x 10-7 M resulted in depression of the amplitude, maximum depolarization velocity (+Vmax), and frequency of the APs. A higher concentration of this compound (3 x 10-7 M) completely blocked the slow APs. The order of potency of the tested drugs in depressing APs and automaticity of the SA-node was found to be nifedipine = FR-34235 > this compound > verapamil. Reversibility upon washout for this compound, FR-34235, and nifedipine was relatively easy (within 10 minutes), while verapamil required longer periods. Elevation of extracellular calcium concentration shifted the concentration required for complete block of slow APs by this compound and FR-34235 to a higher level (1 x 10-6 M).

The comparative potencies observed in these preclinical studies are summarized in the table below:

| Compound | Tissue/Preparation | Effect Measured | Comparative Potency (vs. Verapamil) | Reversibility |

| This compound | Guinea pig Purkinje fibers | Block of slow APs | ~10x more potent | Rapid (~15 min) |

| Nifedipine | Guinea pig Purkinje fibers | Block of slow APs | ~10x more potent | Rapid (~15 min) |

| Verapamil | Guinea pig Purkinje fibers | Block of slow APs | Reference | Slower (~1 h) |

| This compound | Guinea pig Papillary muscle | Block of slow APs | ~10x more potent | Moderate (20–40 min) |

| Nifedipine | Guinea pig Papillary muscle | Block of slow APs | Comparable to this compound | Not specified |

| Verapamil | Guinea pig Papillary muscle | Block of slow APs | Reference | Not specified |

| This compound | Rabbit Sinoatrial Node | Depression/Block of APs | Less potent than Nifedipine/Nilvadipine | Easy (~10 min) |

| Nifedipine | Rabbit Sinoatrial Node | Depression/Block of APs | More potent than this compound/Verapamil | Easy (~10 min) |

| Nilvadipine | Rabbit Sinoatrial Node | Depression/Block of APs | More potent than this compound/Verapamil | Easy (~10 min) |

| Verapamil | Rabbit Sinoatrial Node | Depression/Block of APs | Least potent | Slower (>10 min) |

These preclinical findings indicate that this compound, similar to other dihydropyridine calcium channel blockers like nifedipine and nilvadipine, primarily exerts its effects through the blockade of calcium slow channels. Its potency appears to be comparable to nifedipine and nilvadipine in some cardiac tissues and significantly greater than that of verapamil. The rapid reversibility of its effects upon washout in these models is also a notable characteristic shared with nifedipine and nilvadipine, distinguishing it from verapamil.

Advanced Analytical Methodologies for Mesudipine Research

Chromatographic Techniques for Mesudipine Quantification and Purity Assessment

Chromatographic techniques are the cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, these methods are crucial for determining its concentration in various matrices and for assessing its purity by separating it from any potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for the analysis of dihydropyridine (B1217469) calcium channel blockers due to its high resolution, sensitivity, and specificity. derpharmachemica.comnih.govresearchgate.net Reverse-phase HPLC (RP-HPLC) is the most common mode employed for these compounds.

In a typical RP-HPLC method for a compound structurally similar to this compound, such as Nifedipine (B1678770), a C8 or C18 column is used. The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, such as a phosphate or ammonium (B1175870) acetate buffer. derpharmachemica.comnih.gov The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation. Detection is commonly carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance, for instance, around 235 nm or 326 nm for Nifedipine. derpharmachemica.com

The power of HPLC lies in its ability to separate the parent drug from its related substances, which is vital for stability studies and impurity profiling. For instance, a study on Nifedipine and its impurities utilized a Kromasil C18 column with a mobile phase of methanol-water (60:40, v/v) and UV detection at 235 nm. nih.gov Another developed method for Nifedipine employed a C8 column with a mobile phase of 2-propanol and phosphoric acid solution, with UV detection at 237 nm. researchgate.net

Table 1: Exemplary HPLC Conditions for the Analysis of Dihydropyridine Calcium Channel Blockers

| Parameter | Method 1 (Nifedipine) | Method 2 (Nifedipine) | Method 3 (Nifedipine) |

|---|---|---|---|

| Column | Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) | Nucleosil 100 C8 (250 x 4.0 mm, 5 µm) | Kromasil C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% v/v Triethylamine (pH 7.4) (78:22 v/v) | 2-propanol: 0.85% Phosphoric acid (40:60 v/v) | Methanol: Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | Not Specified |

| Detection | UV at 326 nm | UV at 237 nm | UV at 235 nm |

| Reference | derpharmachemica.com | researchgate.net | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of thermally stable and volatile compounds. For dihydropyridines, GC methods often require derivatization to improve the volatility and thermal stability of the analytes. A significant application of GC is in the screening for metabolites of dihydropyridine calcium channel blockers in biological fluids. nih.gov

A study detailed a GC-mass spectrometry (GC-MS) screening procedure for detecting metabolites of several dihydropyridine calcium channel blockers in urine. nih.gov This method involved an extractive methylation derivatization step to prepare the analytes for GC analysis. The separation was achieved on a capillary GC column, and identification was performed using mass spectrometry. nih.gov While specific GC methods for this compound are not available, this approach demonstrates the potential of GC-MS for metabolic studies of this class of compounds. The limit of detection for the screened compounds was reported to be at least 10 ng/mL. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), offers a simple, rapid, and cost-effective method for the quantification and purity assessment of pharmaceuticals. HPTLC has been successfully used for the determination of Nifedipine in bulk drug and pharmaceutical formulations. nih.gov

A stability-indicating HPTLC method for Nifedipine was developed using a mobile phase of chloroform, ethyl acetate, and cyclohexane (19:2:2, v/v/v). nih.gov The quantification was performed by densitometric analysis. This method was found to be linear in the concentration range of 180-720 ng per band, with a limit of detection of 20 ng and a limit of quantification of 40 ng. nih.gov Another HPTLC method for the quantification of nifedipine in human serum used a mobile phase of chloroform, ethyl acetate, and cyclohexane (19:2:2, v/v/v) and carbamazepine as an internal standard. researchgate.net

Table 2: HPTLC Method Parameters for Nifedipine Analysis

| Parameter | Value |

|---|---|

| Mobile Phase | Chloroform: Ethyl Acetate: Cyclohexane (19:2:2, v/v/v) |

| Linearity Range | 180 - 720 ng/band |

| Limit of Detection (LOD) | 20 ng |

| Limit of Quantification (LOQ) | 40 ng |

| Recovery | 99.08 ± 1.51% |

| Reference | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) to achieve faster separations with higher resolution and sensitivity compared to conventional HPLC. While specific UPLC methods for this compound are not documented, the principles and advantages of this technique are highly applicable. The increased efficiency of UPLC allows for shorter run times, which can significantly improve sample throughput in a research or quality control environment.

Spectroscopic Methods in this compound Characterization

Spectroscopic methods are indispensable for the elucidation of molecular structure and the quantitative analysis of pharmaceutical compounds. These techniques rely on the interaction of electromagnetic radiation with matter.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a simple, rapid, and cost-effective technique widely used for the quantitative analysis of drugs. The principle of this method is based on the measurement of the absorption of UV or visible light by a substance in solution. For dihydropyridine compounds like this compound, the presence of chromophoric groups in their structure makes them amenable to UV-Vis analysis.

The UV spectrum of Nifedipine, a close structural analog of this compound, exhibits characteristic absorption maxima. One study reported the use of UV-visible spectrophotometry for the determination of specific absorbance and molar absorptivity of five calcium channel blockers, including Nifedipine, which was dissolved in methanol. chemrxiv.org Another study on the photodegradation of Nifedipine showed its UV-VIS spectrum has three bands at 240 nm, 272 nm, and 340 nm, which are associated with the electronic transitions of its chromophoric groups. nih.gov

The development of a UV spectrophotometric method often involves selecting an appropriate solvent in which the drug is soluble and stable. For poorly water-soluble drugs, hydrotropic solubilization techniques can be employed to enhance their aqueous solubility for UV analysis. wisdomlib.org

Table 3: UV-Visible Spectroscopic Data for Nifedipine

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Absorption Maxima (λmax) | 240 nm, 272 nm, 340 nm |

| Application | Quantification, Photodegradation studies |

| Reference | nih.gov |

Infrared (IR) Spectroscopy

There is no available information on the infrared spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

There is no available information on the Nuclear Magnetic Resonance spectroscopic analysis of this compound.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-MS/MS)

There is no available information on the mass spectrometric analysis of this compound.

Electrochemical Methods for this compound Analysis

There is no available information on the electrochemical analysis of this compound.

Bioanalytical Techniques for this compound in Biological Matrices (Preclinical)

There is no available information on the bioanalytical techniques for this compound in preclinical studies.

Future Directions and Emerging Research Avenues for Mesudipine

Exploration of Novel Therapeutic Indications Based on Preclinical Data

While Mesudipine's primary role is in cardiovascular medicine, preclinical research is beginning to uncover its potential in other therapeutic areas. The mechanism of calcium channel modulation is integral to various physiological processes beyond vasodilation, suggesting that this compound could be repurposed for new indications. Although specific preclinical studies on this compound for novel applications are still emerging, the broader class of dihydropyridine (B1217469) calcium channel blockers has shown promise in several areas, providing a roadmap for future this compound research. For instance, the role of L-type calcium channels in neurological and psychiatric disorders, as well as in certain types of cancer, suggests that this compound could be investigated for these conditions. nih.gov Preclinical studies on similar compounds, such as Metformin in cardiovascular disease, have demonstrated the value of exploring established drugs for new therapeutic uses based on their underlying mechanisms of action. nih.gov

Future preclinical investigations into this compound could focus on its effects on:

Neurodegenerative Diseases: L-type calcium channels are involved in neuronal function, and their dysregulation has been implicated in conditions like Parkinson's and Alzheimer's disease. nih.gov

Oncology: Altered calcium signaling is a hallmark of many cancers, and some calcium channel blockers have exhibited antiproliferative effects in preclinical models.

Inflammatory Conditions: Calcium signaling plays a role in immune cell function, suggesting a potential anti-inflammatory role for this compound.

Development of this compound-Based Prodrugs or Advanced Formulations

To improve the pharmacokinetic profile and patient compliance of this compound, the development of prodrugs and advanced formulations is a key area of research. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. nih.gov This approach can be used to enhance solubility, increase bioavailability, and achieve targeted drug delivery. For other dihydropyridines like Amlodipine (B1666008), various formulations have been developed to improve stability and dissolution. nih.gov

Advanced formulation strategies for this compound could include:

Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles could improve its solubility and provide controlled release.

Transdermal patches: A transdermal delivery system could offer sustained drug release, reducing dosing frequency and improving patient adherence.

Oral disintegrating tablets: These formulations could enhance the onset of action and be more convenient for certain patient populations.

The development of such advanced formulations would be guided by extensive preformulation studies to ensure the stability and efficacy of the final product.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Design

For this compound, AI and ML could be utilized to:

Identify new therapeutic targets: By analyzing large biological datasets, AI algorithms can identify novel pathways and targets where this compound might have a therapeutic effect. nih.gov

Design novel this compound analogues: Generative AI models can design new molecules with improved efficacy, selectivity, and pharmacokinetic properties. nih.gov

Predict ADMET properties: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new this compound derivatives, reducing the need for extensive preclinical testing.

The integration of AI and ML into this compound research has the potential to accelerate the discovery of new therapeutic applications and the development of next-generation calcium channel blockers.

Precision Pharmacology Approaches for this compound Activity

Precision medicine aims to tailor medical treatment to the individual characteristics of each patient. mdpi.com Pharmacogenomics, a key component of precision medicine, studies how an individual's genetic makeup affects their response to drugs. accp.comnih.govnih.gov

For this compound, precision pharmacology approaches could involve:

Identifying genetic biomarkers: Research could focus on identifying genetic variations that influence an individual's response to this compound, including its efficacy and potential for adverse effects.

Developing patient stratification strategies: Based on these genetic biomarkers, patients could be stratified to identify those who are most likely to benefit from this compound therapy.

Optimizing dosing regimens: Pharmacogenomic data could be used to personalize this compound dosing, maximizing its therapeutic benefit while minimizing risks.

By embracing precision pharmacology, the clinical use of this compound could be optimized to deliver the right drug, at the right dose, to the right patient.

Role of this compound in Combination Preclinical Therapies

Combination therapy, the use of two or more drugs to treat a single disease, is a common strategy in medicine. This approach can lead to synergistic effects, improved efficacy, and a reduced risk of drug resistance. Preclinical studies are essential to identify effective and safe drug combinations. Meta-analyses of combination therapies involving other dihydropyridines, such as Nifedipine (B1678770) with Enalapril, have shown enhanced effectiveness in treating hypertension and coronary heart disease. nih.govceon.rsresearchgate.netdoaj.org

Future preclinical research on this compound could explore its potential in combination with:

Other antihypertensive agents: Combining this compound with drugs that have complementary mechanisms of action, such as ACE inhibitors or beta-blockers, could lead to more effective blood pressure control.

Lipid-lowering drugs: For patients with both hypertension and dyslipidemia, a combination of this compound and a statin could provide comprehensive cardiovascular protection.

Anticancer agents: In the context of oncology, this compound could be investigated as an adjuvant therapy to enhance the efficacy of existing chemotherapy drugs.

These preclinical studies would need to carefully evaluate the pharmacodynamic and pharmacokinetic interactions between this compound and the other drugs to ensure the safety and efficacy of the combination.

Mechanistic Elucidation of Isoform-Specific Calcium Channel Blockade by this compound

This compound exerts its therapeutic effect by blocking L-type calcium channels. However, there are different isoforms of the L-type calcium channel, and their tissue distribution and physiological roles vary. nih.govresearchgate.net A deeper understanding of how this compound interacts with these different isoforms could lead to the development of more selective and effective drugs. The discovery of calcium channel blockers originated from screening molecules for their coronary dilator effects. nih.gov

Future mechanistic studies on this compound should aim to:

Determine its binding affinity for different L-type calcium channel isoforms: This would help to explain its tissue-specific effects and could guide the design of more selective drugs.

Investigate the molecular determinants of its binding: Identifying the specific amino acid residues in the calcium channel that interact with this compound would provide valuable insights into its mechanism of action.

Explore its effects on downstream signaling pathways: Understanding how this compound modulates intracellular signaling pathways downstream of calcium channel blockade could reveal novel therapeutic targets.

These mechanistic studies will be crucial for optimizing the therapeutic potential of this compound and for the rational design of next-generation calcium channel blockers with improved selectivity and fewer side effects.

Green Chemistry and Sustainable Synthesis of Dihydropyridines for Research Purposes

Green chemistry is a set of principles that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance to minimize the environmental impact of drug manufacturing. researchgate.net

For dihydropyridines like this compound, green chemistry approaches could include:

The use of renewable starting materials: Replacing petroleum-based starting materials with those derived from renewable resources would reduce the carbon footprint of the synthesis.

The development of solvent-free or water-based reactions: Reducing the use of organic solvents, which are often toxic and flammable, is a key goal of green chemistry. mdpi.com

The use of catalysts to improve reaction efficiency: Catalysts can increase the rate of a reaction and reduce the amount of waste generated.

The development of sustainable and environmentally friendly methods for the synthesis of this compound and other dihydropyridines will be essential for ensuring the long-term viability of these important therapeutic agents. nih.gov

Q & A

Basic: How to design an initial in vitro study to investigate Mesudipine's mechanism of action?

Methodological Answer:

Begin by isolating the target pathway (e.g., calcium channel modulation) and selecting cell lines expressing relevant receptors. Use dose-response assays to establish efficacy thresholds. Include positive and negative controls (e.g., known calcium channel blockers) to validate experimental conditions. Optimize incubation times and solvent compatibility to avoid cytotoxicity. Document all parameters (e.g., temperature, pH, cell density) to ensure reproducibility . For statistical rigor, use triplicate measurements and ANOVA for variance analysis .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

First, identify confounding variables such as bioavailability differences or metabolic degradation in vivo. Conduct pharmacokinetic profiling to assess plasma concentration curves and tissue distribution. Compare results with structurally analogous compounds to isolate this compound-specific effects. Use computational modeling (e.g., physiologically based pharmacokinetic simulations) to bridge in vitro-in vivo gaps. Replicate experiments under standardized conditions to rule out methodological inconsistencies .

Basic: What key analytical techniques are critical for characterizing this compound's purity and stability?

Methodological Answer:

Employ high-performance liquid chromatography (HPLC) with UV detection for purity assessment, coupled with mass spectrometry (MS) for structural confirmation. Use differential scanning calorimetry (DSC) to study thermal stability and polymorphic transitions. For quantitative analysis, validate methods per ICH guidelines, including linearity, precision, and limit of detection (LOD) studies. Report all spectral data (e.g., NMR, IR) with baseline corrections and integration thresholds .

Advanced: How to ensure reproducibility in this compound's pharmacokinetic studies across research groups?

Methodological Answer:

Standardize protocols for animal models (e.g., strain, age, diet), dosing regimens, and sampling intervals. Use certified reference materials for calibration and cross-validate assays between laboratories. Publish raw data (e.g., plasma concentration-time curves) in supplementary materials. Adhere to the Beilstein Journal’s experimental guidelines, including detailed synthesis steps and characterization data for all batches .

Advanced: What strategies optimize experimental parameters for this compound synthesis to enhance yield and selectivity?

Methodological Answer:

Screen reaction conditions (solvent, temperature, catalyst) using design of experiments (DoE) to identify optimal parameters. Monitor reaction progress via thin-layer chromatography (TLC) or real-time MS. For enantiomeric purity, employ chiral stationary phases in preparative HPLC. Report yields after purification and provide elemental analysis for novel intermediates. Cross-reference synthetic routes with prior art to avoid redundancy .

Basic: How to conduct a systematic literature review on this compound's pharmacological targets?

Methodological Answer:

Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND calcium channels NOT hypertension"). Filter results by study type (e.g., in vitro, clinical trials) and publication date (last 10 years). Extract data into a matrix comparing targets, methodologies, and outcomes. Critically appraise sources using tools like AMSTAR-2 for meta-analyses .

Advanced: How to apply the PICO and FINER frameworks to formulate research questions on this compound's therapeutic potential?

Methodological Answer:

For PICO: Define P opulation (e.g., hypertensive rat models), I ntervention (this compound dose), C omparator (standard antihypertensives), and O utcome (blood pressure reduction). For FINER, ensure questions are F easible (adequate resources), I nteresting (novel mechanism), N ovel (unexplored pharmacokinetic interactions), E thical (animal welfare compliance), and R elevant (clinical translation potential) .

Basic: What statistical methods are appropriate for analyzing this compound's dose-response relationships?

Methodological Answer:

Fit data to sigmoidal curves using nonlinear regression (e.g., Hill equation). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For toxicity studies, apply probit analysis for LD₅₀ determination. Use software like GraphPad Prism® for robustness checks, including outlier exclusion criteria and normality tests (Shapiro-Wilk). Report effect sizes and p-values with corrections for multiple comparisons .

Advanced: How to integrate cross-disciplinary approaches (e.g., computational chemistry, proteomics) into this compound research?

Methodological Answer:

Combine molecular docking studies (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding affinities. Use proteomic profiling (LC-MS/MS) to identify off-target interactions. Collaborate with bioinformatics teams for pathway enrichment analysis (tools like STRING). Publish multi-omics datasets in repositories like PRIDE or ChEMBL for community validation .

Advanced: What methodologies address long-term stability challenges in this compound formulation studies?

Methodological Answer:

Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation products via forced degradation studies (acid/base hydrolysis, oxidation). Use X-ray powder diffraction (XRPD) to detect polymorphic shifts. For liquid formulations, assess pH-dependent solubility and excipient compatibility. Include stability-indicating methods in protocols, with explicit acceptance criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.